2',2,2,6'-Tetramethylpropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

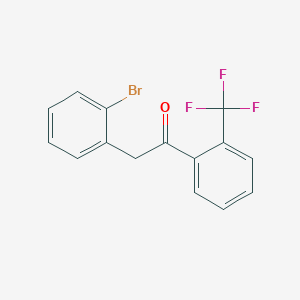

2’,2,2,6’-Tetramethylpropiophenone is an organic compound with the linear formula C13H18O . It is a colorless oil and is commonly used as a chemical intermediate in the synthesis of various materials.

Synthesis Analysis

The synthesis of 2’,2,2,6’-Tetramethylpropiophenone can be achieved through a process called the Friedel-Crafts acylation, which involves the reaction between propiophenone and isobutyl chloride in the presence of an aluminum chloride catalyst.Molecular Structure Analysis

The molecular structure of 2’,2,2,6’-Tetramethylpropiophenone is represented by the IUPAC name 1-(2,6-dimethylphenyl)-2,2-dimethyl-1-propanone . The InChI code is 1S/C13H18O/c1-9-7-6-8-10(2)11(9)12(14)13(3,4)5/h6-8H,1-5H3 .Chemical Reactions Analysis

While specific chemical reactions involving 2’,2,2,6’-Tetramethylpropiophenone are not mentioned in the search results, it is known to be highly reactive and easily oxidized.Physical And Chemical Properties Analysis

2’,2,2,6’-Tetramethylpropiophenone has a molecular weight of 190.28 g/mol. It is a colorless oil and is soluble in most organic solvents, such as ethanol, acetone, and chloroform, but insoluble in water.Wissenschaftliche Forschungsanwendungen

Catalytic Reactions

2-Hydroxy-2-methylpropiophenone, a closely related compound to 2',2,2,6'-Tetramethylpropiophenone, has been utilized in catalytic reactions. A study by Wakui et al. (2004) demonstrated its involvement in a palladium-catalyzed reaction with aryl bromides, resulting in unique multiple arylation through C-C and C-H bond cleavages, producing 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004).

Material Science and Polymer Studies

In material science, Shin et al. (2017) determined diffusion and partition coefficients of 2-hydroxy-2-methylpropiophenone in nanoporous polydimethylsiloxane networks and aqueous poly(ethylene glycol) diacrylate solution. This research enables the prediction of the concentration of 2-hydroxy-2-methylpropiophenone as it diffuses from precursor solutions to crosslinked PDMS, which occurs when forming hydrogel inside microfluidic devices via photopolymerization (Shin et al., 2017).

Coordination Chemistry and Catalysis

Verkerk et al. (2002) developed a unique, conformationally constrained tetradentate ligand system for polymetallic coordination chemistry, exploiting the planarity of the tetraphenylethylene core for rigidity, which could have implications for catalysis and material science applications (Verkerk et al., 2002).

Surface Science

Wang et al. (2020) explored how to tune the surface properties of poly(vinyl phenol; PVPh) films by adjusting casting solvents and thermal treatment times, impacting intra- and intermolecular hydrogen bonding interactions. This investigation provides insights into manipulating surface free energy for various applications (Wang et al., 2020).

Antioxidant Applications in Polymers

Tang et al. (2017) evaluated the thermal-oxidative stability improvement of polypropylene (PP) using co-condensed silica immobilized antioxidant. This method demonstrated an innovative approach to enhancing polymer stability against thermal-oxidative degradation (Tang et al., 2017).

Eigenschaften

IUPAC Name |

1-(2,6-dimethylphenyl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-7-6-8-10(2)11(9)12(14)13(3,4)5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRAKYLYXNTHDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642471 |

Source

|

| Record name | 1-(2,6-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',2,2,6'-Tetramethylpropiophenone | |

CAS RN |

25115-80-4 |

Source

|

| Record name | 1-(2,6-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)

![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)